molecular formula C14H23N B2901215 (1-Phenylpentan-2-yl)(propyl)amine CAS No. 119485-94-8

(1-Phenylpentan-2-yl)(propyl)amine

Cat. No. B2901215
CAS RN: 119485-94-8
M. Wt: 205.345
InChI Key: PBENSVGEGPJNFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(1-Phenylpentan-2-yl)(propyl)amine” is 1S/C14H23N/c1-3-8-14 (15-11-4-2)12-13-9-6-5-7-10-13/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3 . This indicates the presence of 14 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom in each molecule of the compound.


Physical And Chemical Properties Analysis

“(1-Phenylpentan-2-yl)(propyl)amine” is a liquid at room temperature . It has a molecular weight of 205.34 .

Scientific Research Applications

Pharmacology

In pharmacology, (1-Phenylpentan-2-yl)(propyl)amine could potentially be used as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structure suggests that it could be involved in the production of compounds with central nervous system activity or as a building block for more complex drug molecules .

Biochemistry

This compound may serve as a substrate or ligand in biochemical assays. It could interact with enzymes or receptors in the nervous system, potentially aiding in the study of neurotransmitter pathways or in the development of assays for screening neurological drugs .

Organic Synthesis

Organic chemists might employ (1-Phenylpentan-2-yl)(propyl)amine in the synthesis of complex organic molecules. It could be used in reactions such as reductive aminations or as a starting material for the synthesis of novel organic compounds with potential applications in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, this amine could be utilized to create ligands for receptors or enzymes. It might be part of the synthesis of new compounds with therapeutic potential, particularly in the treatment of disorders related to the central nervous system .

Chemical Engineering

Chemical engineers might explore the use of (1-Phenylpentan-2-yl)(propyl)amine in process optimization. It could be involved in the development of new synthetic routes or in the improvement of existing industrial processes for the production of chemicals .

Environmental Science

Environmental scientists could investigate the compound’s role in the degradation of environmental pollutants. It might be used in the study of new methods for the detoxification of hazardous substances or in the development of environmentally friendly chemical processes .

Analytical Chemistry

Analytical chemists might use (1-Phenylpentan-2-yl)(propyl)amine as a standard or reagent in analytical techniques. It could be important in the development of new methods for the detection and quantification of biologically active compounds .

Neuroscience

Neuroscientists could study (1-Phenylpentan-2-yl)(propyl)amine for its potential effects on the brain and nervous system. It might be used in research on neurodegenerative diseases or as a tool in the study of synaptic transmission .

Safety and Hazards

“(1-Phenylpentan-2-yl)(propyl)amine” is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-phenyl-N-propylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBENSVGEGPJNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)NCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027213
Record name 1-Phenyl-N-propyl-2-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylpentan-2-yl)(propyl)amine

CAS RN

119485-94-8
Record name Phenylpropylaminopentane, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119485948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-N-propyl-2-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylpentan-2-yl)(propyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLPROPYLAMINOPENTANE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94L7YXE88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

11.0 g (0.068 mole) of benzyl-propyl-ketone are dissolved in 110 ml of benzene, whereupon 8.0 g (0.135 mole) of n-propylamine and 22.6 g (0.2 mole) of anhydrous calcium chloride are added to the solution. The reaction mixture is stirred at 40°-50° C. for 6 hours, then filtered and evaporated. The crude ketimine thus obtained is dissolved in 120 ml of methanol, whereupon 6.4 g (0.17 mole) of sodium borohydride are added. The reaction mixture is allowed to stand, whereupon it is poured into 500 ml of water and extracted five times with 100 of benzene each. The benzene solution is dried and evaporated. The crude N-propyl-1-phenyl-2-pentylamine thus obtained is purified by distillation in vacuo. B.p.: 112°-120° C./7 Hgmm, n20D =1.5030.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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